2-Piperazineacetonitrile
Overview
Description
2-Piperazineacetonitrile is a chemical compound with the molecular formula C7H12N2. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. The compound is characterized by the presence of a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at the 1,4-positions. This structural feature is significant in medicinal chemistry due to its ability to enhance the pharmacological and pharmacokinetic profiles of drug candidates .
Mechanism of Action
Target of Action
Piperazine compounds, which 2-piperazineacetonitrile is a part of, are known to have a wide range of targets due to their versatile structure .
Mode of Action
Piperazine compounds are known to mediate their action by interacting with various receptors and enzymes
Biochemical Pathways
Piperazine compounds are involved in a variety of biochemical pathways due to their diverse biological activities . The exact pathways and downstream effects influenced by this compound need to be elucidated through further studies.
Pharmacokinetics
The nitrogen atom sites in piperazine compounds serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Piperazineacetonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic reaction of a compound containing a piperazine ring with an acetonitrile derivative. This reaction typically requires the presence of an organic phosphine reagent and an azo activation reagent . The reaction conditions are carefully controlled to ensure the orderly progression of the reaction and to obtain the desired product in high yield.
Another method involves the use of (S)-2-piperazine acetonitrile as a key intermediate. This intermediate can be synthesized through the resolution of 2-(1,4-dibenzylpiperazine) followed by further chemical transformations . This method is advantageous as it avoids the use of toxic and harmful reagents, making it a greener and more environmentally friendly approach .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Piperazineacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-Piperazineacetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, such as non-small cell lung cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Piperazineacetonitrile can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its pharmacological effects.
2-Oxopyrazine (Olaparib): An FDA-approved anticancer agent.
2-Aminopyrimidine (Imatinib, Abemaciclib, Palbociclib, Rociletinib): These compounds are also FDA-approved and used in targeted cancer therapies.
Properties
IUPAC Name |
2-piperazin-2-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAZNBVXZKTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565890 | |
Record name | (Piperazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2465-79-4 | |
Record name | (Piperazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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